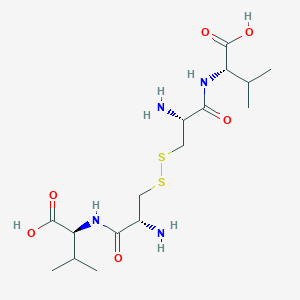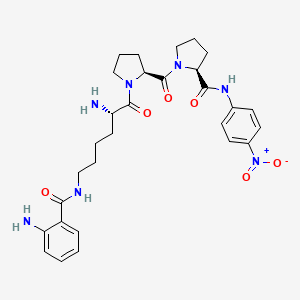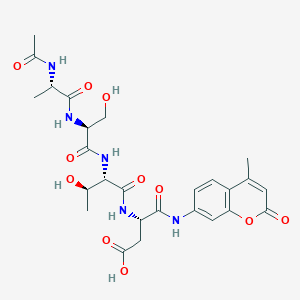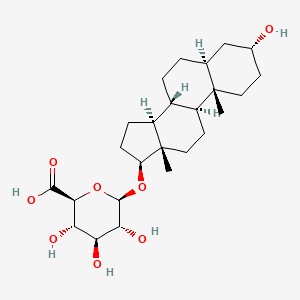
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde
Overview
Description
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde (2M4TFA) is a fluorinated aldehyde derivative of nicotinic acid, and is a useful reagent for a variety of applications in organic synthesis. It is a versatile and effective reagent for the synthesis of a variety of compounds, including those with medicinal, pharmaceutical and bioactive properties. The synthesis of 2M4TFA has been well established, and its use in the synthesis of a variety of compounds has been described in the literature.
Mechanism Of Action
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is an aldehyde, and its mechanism of action is based on its ability to form covalent bonds with nucleophiles, such as amino acids, proteins, and other molecules. The reaction of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde with nucleophiles results in the formation of aldehyde derivatives, which can be further modified to form a variety of compounds with desired properties.
Biochemical And Physiological Effects
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde can inhibit the activity of certain enzymes, such as cytochrome P450, and can also inhibit the activity of certain receptor proteins. In addition, 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde has been shown to have antioxidant activity, and may have potential therapeutic applications in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a versatile and effective reagent for a variety of organic synthesis applications, and has been used in a variety of lab experiments. Its advantages include its low cost, availability, and ease of use. However, it is important to note that 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a highly reactive compound, and it is important to use appropriate safety precautions when handling it. Additionally, it is important to note that 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a volatile compound, and it is important to ensure that it is stored in an appropriate container and that adequate ventilation is provided.
Future Directions
The use of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde in the synthesis of novel compounds with medicinal, pharmaceutical and bioactive properties has been well established, and there are numerous potential future directions for its use. These include the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions and agonists of G-protein coupled receptors. Additionally, further research into the biochemical and physiological effects of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is warranted, as this could lead to the development of potential therapeutics for the treatment of certain diseases. Finally, further research into the safety and efficacy of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde in lab experiments is also warranted, as this could lead to improved safety protocols and improved outcomes from lab experiments.
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde has been used in a variety of scientific research applications, including the synthesis of novel compounds with medicinal, pharmaceutical and bioactive properties. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and small molecules. It has also been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions and agonists of G-protein coupled receptors.
properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIZBXJOQZPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)





![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)